2-Chloro-1-cyclopropoxy-4-ethylbenzene
Description
2-Chloro-1-cyclopropoxy-4-ethylbenzene is a substituted benzene derivative characterized by three distinct functional groups: a chlorine atom at position 2, a cyclopropoxy group (-O-C₃H₅) at position 1, and an ethyl group (-C₂H₅) at position 4. Its molecular formula is C₁₁H₁₃ClO, with a molar mass of 196.57 g/mol. The compound’s structure combines electron-withdrawing (chlorine) and electron-donating (ethyl) substituents, which may influence its reactivity and physicochemical behavior.
Properties
Molecular Formula |
C11H13ClO |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-chloro-1-cyclopropyloxy-4-ethylbenzene |
InChI |
InChI=1S/C11H13ClO/c1-2-8-3-6-11(10(12)7-8)13-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3 |
InChI Key |
XBCJVWSZZODPSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC2CC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclopropoxy-4-ethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-cyclopropoxy-4-ethylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-cyclopropoxy-4-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 1-cyclopropoxy-4-ethylbenzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Phenolic derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: 1-Cyclopropoxy-4-ethylbenzene.
Scientific Research Applications
2-Chloro-1-cyclopropoxy-4-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-cyclopropoxy-4-ethylbenzene involves its interaction with specific molecular targets. The chlorine atom and cyclopropoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
a) Substituent Electronic Effects
- Bromomethyl Analog : The bromomethyl group at position 2 introduces a reactive leaving group (Br⁻), favoring nucleophilic substitution or elimination reactions. The chlorine at position 4 further deactivates the ring.
- Fluoro Analog : Fluorine’s strong electron-withdrawing nature at position 4 increases ring deactivation, directing electrophilic attacks to less hindered positions.
b) Steric and Spatial Considerations
- The cyclopropoxy group in the target compound is smaller than the cyclopropylmethoxy groups in analogs , which include an additional methylene (-CH₂-) spacer. This difference impacts steric hindrance and solubility.
- The ethyl group (C₂H₅) in the target compound provides greater steric bulk compared to the smaller F or Cl at position 4 in analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
